molecular formula C10H12N2 B106251 2-Propylbenzimidazole CAS No. 5465-29-2

2-Propylbenzimidazole

Cat. No.: B106251
CAS No.: 5465-29-2
M. Wt: 160.22 g/mol
InChI Key: FBLJZPQLNMVEMR-UHFFFAOYSA-N
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Description

2-Propylbenzimidazole is a heterocyclic aromatic organic compound. It is a derivative of benzimidazole, where a propyl group is substituted at the second position of the benzimidazole ring. This compound is known for its stability and diverse applications in various fields, including medicinal chemistry and industrial processes.

Scientific Research Applications

2-Propylbenzimidazole has a wide range of applications in scientific research:

Safety and Hazards

The safety data sheet for 2-Propylbenzimidazole suggests that it should be handled with care. In case of inhalation, skin contact, eye contact, or ingestion, appropriate first aid measures should be taken . It is recommended to avoid dust formation, breathing mist, gas or vapours, and contact with skin and eyes .

Future Directions

Benzimidazole and its derivatives, including 2-Propylbenzimidazole, have been recognized for their remarkable medicinal and pharmacological properties. The synthesis of benzimidazole has garnered the attention of medicinal chemists and biologists due to its potential in drug discovery and development . Future research may focus on further exploring the bioactivities of benzimidazole derivatives and their potential applications in cancer therapeutics .

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2-Propylbenzimidazole typically involves the cyclization of n-butyric acid with o-phenylenediamine. The reaction is carried out under controlled conditions to ensure the formation of the desired product .

Industrial Production Methods: In industrial settings, the preparation of this compound can be optimized by using specific catalysts and reaction conditions to enhance yield and purity. The process often involves the use of hydrophobic media and solid acids to facilitate the cyclization reaction .

Chemical Reactions Analysis

Types of Reactions: 2-Propylbenzimidazole undergoes various chemical reactions, including:

    Oxidation: This reaction can be carried out using oxidizing agents such as hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions typically involve the use of reducing agents like sodium borohydride.

    Substitution: Substitution reactions can occur at the nitrogen atoms or the aromatic ring, often using halogenating agents or alkylating agents.

Common Reagents and Conditions:

    Oxidation: Hydrogen peroxide, potassium permanganate.

    Reduction: Sodium borohydride, lithium aluminum hydride.

    Substitution: Halogenating agents (e.g., chlorine, bromine), alkylating agents (e.g., methyl iodide).

Major Products Formed: The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield benzimidazole derivatives with additional oxygen-containing functional groups, while substitution reactions can introduce various alkyl or halogen groups to the benzimidazole ring .

Comparison with Similar Compounds

2-Propylbenzimidazole can be compared with other benzimidazole derivatives such as:

  • 2-Methylbenzimidazole
  • 2-Ethylbenzimidazole

Uniqueness:

These comparisons highlight the unique properties of this compound, making it a valuable compound for various applications.

Properties

IUPAC Name

2-propyl-1H-benzimidazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H12N2/c1-2-5-10-11-8-6-3-4-7-9(8)12-10/h3-4,6-7H,2,5H2,1H3,(H,11,12)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FBLJZPQLNMVEMR-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCCC1=NC2=CC=CC=C2N1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H12N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID30203108
Record name 1H-Benzimidazole, 2-propyl- (9CI)
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Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

160.22 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

5465-29-2
Record name 2-Propyl-1H-benzimidazole
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5465-29-2
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Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 2-Propylbenzimidazole
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005465292
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name 2-Propylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=40172
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Record name 2-Propylbenzimidazole
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=28962
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name 1H-Benzimidazole, 2-propyl- (9CI)
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID30203108
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name 2-PROPYLBENZIMIDAZOLE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/ZAS7IXN9P8
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Synthesis routes and methods

Procedure details

A mixture of o-phenylenediamine (2.2 g) in butyric anhydride (4.7 g) was stirred for 4 hours at 110° C. To the reaction mixture was added water, which was extracted with ethyl acetate. The organic layer was washed with an aqueous solution of sodium bicarbonate, dilute hydrochloric acid and water and then dried. The solvent was evaporated to dryness, and the residue was refluxed for 1.5 hour in 3N-HCl (35 ml). The reaction mixture was made basic with a 6N NaOH. The crystals were recrystallized from ethyl acetate-hexane to give colorless plates (0.9 g, 38%), m.p. 160°-162° C.
Quantity
2.2 g
Type
reactant
Reaction Step One
Quantity
4.7 g
Type
solvent
Reaction Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

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Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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